molecular formula C41H41N3O10 B14745866 [(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate

[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate

Cat. No.: B14745866
M. Wt: 735.8 g/mol
InChI Key: XGZQNQANWBTCKF-LZURGKRNSA-N
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Description

This compound is a structurally complex nucleoside analog featuring:

  • Sugar moiety: A tetrahydrofuran (oxolane) ring with:
    • A bis(4-methoxyphenyl)-phenylmethoxy (DMTr) protecting group at position 2, commonly used in oligonucleotide synthesis for acid-labile protection .
    • A methoxy group at position 4 and an acetate ester at position 3, which influence solubility and reactivity.

Potential Applications:

  • As an intermediate in solid-phase oligonucleotide synthesis due to the DMTr group, which enables controlled deprotection .
  • Antiviral activity, akin to Sofosbuvir (), given its nucleoside-like structure and modifications that mimic natural nucleotides.

Properties

Molecular Formula

C41H41N3O10

Molecular Weight

735.8 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate

InChI

InChI=1S/C41H41N3O10/c1-26(45)53-35-34(54-39(36(35)51-4)44-24-33(38(47)43-40(44)48)37(46)42-23-27-11-7-5-8-12-27)25-52-41(28-13-9-6-10-14-28,29-15-19-31(49-2)20-16-29)30-17-21-32(50-3)22-18-30/h5-22,24,34-36,39H,23,25H2,1-4H3,(H,42,46)(H,43,47,48)/t34-,35-,36-,39-/m1/s1

InChI Key

XGZQNQANWBTCKF-LZURGKRNSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(=O)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-O-Acetyl-5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various functionalized derivatives.

Scientific Research Applications

3’-O-Acetyl-5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential antiviral properties, particularly against hepatitis C and HIV.

    Medicine: Investigated for its potential use in cancer chemotherapy, showing promise in preclinical studies.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3’-O-Acetyl-5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine involves its interaction with specific molecular targets and pathways. In the context of antiviral activity, it may inhibit viral replication by interfering with the viral RNA or DNA synthesis. In cancer treatment, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • DMTr Protection : Shared with phosphoramidites () and CPG-supported intermediates (), critical for stepwise oligonucleotide assembly.
  • Acetate vs. Phosphoramidate : The target compound’s 3-acetate contrasts with Sofosbuvir’s phosphoramidate, which enhances bioavailability via prodrug activation .
  • Base Modifications : The benzylcarbamoyl group in the target compound differs from 5-bromouracil (), impacting base-pairing and therapeutic targeting.

Antiviral Nucleoside Analogues

Compound Name Structural Highlights Mechanism of Action References
Target Compound Benzylcarbamoyl-pyrimidine, DMTr, acetate Potential RNA chain termination
1-((2R,3R,4R,5S)-5-((Difluoromethoxy)methyl)-3-fluoro-4-...tetrahydrofuran-2-yl)pyrimidin-2(1H)-one () Difluoromethoxy, fluoro substituents Inhibits viral polymerase
Hydrogenated Deuterated Remdesivir (民得维) Deuterated sugar, cyano group SARS-CoV-2 RdRp inhibition

Key Differences :

  • Sugar Modifications : The target compound lacks fluorination or deuteration, which in and enhance metabolic stability and potency.
  • Protecting Groups : The DMTr group in the target compound is absent in clinical antivirals like Remdesivir, which prioritize prodrug activation over synthetic intermediates.

Research Findings and Functional Insights

Stability and Reactivity

  • Acid Sensitivity : DMTr cleavage occurs at pH ≤ 2, while the acetate ester is stable under neutral conditions but hydrolyzes under basic conditions .
  • Base Pairing : The benzylcarbamoyl group may sterically hinder Watson-Crick pairing, unlike unmodified uracil or cytosine derivatives .

Antiviral Potential

  • While direct antiviral data for the target compound is unavailable, structural analogs like Sofosbuvir () and fluorinated nucleosides () demonstrate that modifications at the 5-position of pyrimidines enhance polymerase inhibition.

Biological Activity

The compound [(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate is a complex organic molecule notable for its unique structural features and potential biological activities. This article aims to explore its biological activity by examining its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound incorporates a pyrimidine ring fused with an oxolane moiety , which enhances its biological interactions. The presence of functional groups such as methoxy and hydroxymethyl increases its reactivity and potential binding to biological targets. The molecular formula is C20H23N3O8C_{20}H_{23}N_{3}O_{8}, with a molecular weight of 423.41 g/mol.

Biological Activity Overview

Pyrimidine derivatives are widely recognized for their diverse pharmacological properties, including:

  • Antitumor Activity : Compounds similar in structure to this acetate have shown efficacy against various cancer cell lines.
  • Antiviral Properties : Some pyrimidine derivatives exhibit antiviral effects by inhibiting viral replication.
  • Immunosuppressive Effects : Certain analogs have been utilized in immunosuppressive therapies.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Interaction with key enzymes in metabolic pathways.
  • Receptor Binding : Affinity for specific receptors that modulate cellular responses.
  • Gene Expression Modulation : Alteration of transcription factors influencing gene expression.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
5-FluorouracilPyrimidine baseAntitumor
AzathioprinePurine derivativeImmunosuppressive
CytarabineNucleoside analogueAntiviral/Antitumor

This table illustrates the diverse applications of pyrimidine derivatives in therapeutic contexts.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Antitumor Efficacy : A study demonstrated that compounds with similar structures inhibited tumor growth in xenograft models. The mechanism involved apoptosis induction via caspase activation.
  • Antiviral Activity Against Influenza : Research indicated that derivatives targeting the PA-PB1 interface of influenza A virus polymerase showed promising results in inhibiting viral replication at non-toxic concentrations .
  • Immunomodulatory Effects : Investigations into the immunosuppressive properties revealed that certain analogs significantly reduced T-cell activation in vitro.

Q & A

Basic: What synthetic strategies are recommended for constructing the complex sugar moiety in this compound?

Methodological Answer:
The sugar moiety can be synthesized using stereoselective glycosylation with protecting groups like bis(4-methoxyphenyl)phenylmethyl (DMT) to shield reactive hydroxyls. For example, describes a similar compound synthesized via CuI-catalyzed coupling in acetonitrile, followed by DMT protection under pyridine conditions . Key steps include:

  • Protection/deprotection cycles to manage reactivity (e.g., DMT for 5′-OH, acetyl for 3′-OH).
  • Chiral chromatography (e.g., using cellulose-based columns) to resolve stereoisomers.
  • HRMS and multinuclear NMR (¹H, ¹³C, ¹⁹F) for structural validation .

Advanced: How can conflicting data on reaction yields during nucleoside analog synthesis be resolved?

Methodological Answer:
Yield discrepancies often arise from competing side reactions (e.g., β-elimination in fluoro-sugar intermediates). highlights that optimizing reaction temperature (e.g., 60°C vs. room temperature) and solvent polarity (acetonitrile vs. DCM) reduces byproducts . To resolve contradictions:

  • Perform kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.
  • Use computational modeling (DFT calculations) to predict steric/electronic barriers.
  • Compare purification methods : silica gel chromatography vs. recrystallization (e.g., toluene for compound 11 in ) .

Basic: What analytical techniques are critical for confirming the compound’s stereochemical purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H-¹H COSY and NOESY to confirm vicinal coupling constants (e.g., J1',2' ≈ 3–5 Hz for β-D-configuration) .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:IPA gradients .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., m/z 673.22 [M+1] in ) .

Advanced: How does the 2,4-dioxopyrimidin-1-yl moiety influence in vitro stability, and how can degradation pathways be mitigated?

Methodological Answer:
The dioxopyrimidine ring is prone to hydrolytic degradation under basic conditions. and note instability in aqueous buffers (pH >8):

  • Stabilization strategies :
    • Use lyophilization for storage to avoid hydrolysis.
    • Incorporate prodrug modifications (e.g., acetyl or benzylcarbamoyl groups) to shield the 2,4-dioxo motif .
  • Degradation analysis :
    • Monitor via LC-MS/MS with C18 columns (0.1% formic acid in H2O:MeCN).
    • Identify degradation products using H/D exchange experiments .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Chemical goggles, nitrile gloves, and lab coats (OSHA 29 CFR 1910.133) .
  • Ventilation : Use fume hoods for weighing and reactions ( recommends airflow >0.5 m/s) .
  • Spill management : Neutralize with dry sand; avoid water to prevent hydrolysis .

Advanced: How can researchers validate the compound’s activity in mRNA delivery systems, as suggested by its structural analogs?

Methodological Answer:
and describe stealth labeling for mRNA tracking. To validate:

  • Fluorescent tagging : Attach Cy5 via DMT-cleavable linkers (e.g., succinylated CPG support in ) .
  • In vitro transfection : Use HEK293T cells with luciferase reporters; compare delivery efficiency vs. lipofectamine controls.
  • Biodistribution studies : Apply live microscopy ( ) or IVIS imaging in murine models .

Basic: What computational tools are suitable for predicting the compound’s LogD and solubility?

Methodological Answer:

  • Software : Schrödinger’s QikProp or ACD/Labs Percepta. reports LogDpH7.4 = -0.36 for a related compound, validated via shake-flask HPLC .
  • Parameters : Include polar surface area (e.g., 137.54 Ų in ) and H-bond donors/acceptors .

Advanced: How do structural variations (e.g., methoxy vs. fluoro substituents) impact antiviral activity in related nucleoside analogs?

Methodological Answer:
and show that 4′-substituents modulate activity:

  • Methoxy groups enhance metabolic stability (e.g., compound 10 in vs. 11 with hydroxy groups) .
  • Fluoro substituents improve target binding (e.g., EC50 reduction in RSV models in ) .
  • Assay design : Compare IC50 in viral polymerase assays (e.g., HCV NS5B) using tritiated NTP uptake .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel (230–400 mesh) with EtOAc:hexane gradients (e.g., 30→70% in ) .
  • Recrystallization : Optimize solvent pairs (e.g., DMF:EtOH 1:1 in ) .
  • HPLC Prep : C18 columns with 0.1% TFA in H2O:MeCN (95:5 to 5:95 over 30 min) .

Advanced: How can researchers address discrepancies in reported pKa values for the benzylcarbamoyl group?

Methodological Answer:
pKa variations (e.g., 8.03 in vs. 7.8 in other studies) arise from solvent effects or ion-pairing . To resolve:

  • Use potentiometric titration in standardized buffers (e.g., 0.15 M KCl).
  • Apply NMR titration (¹H shifts of NH in D2O) to measure deprotonation .
  • Compare DFT-calculated pKa (e.g., Gaussian 16 B3LYP/6-31G*) with experimental data .

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